3'-Ethyl-2,2,3,3,3-pentafluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated ketone compound with the molecular formula C11H9F5O. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity to the molecule. This compound is used in various scientific research applications, particularly in the fields of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 3’-ethylacetophenone with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.
Industrial Production Methods
Industrial production of 3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation columns and crystallizers to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with various molecular targets, primarily through its ketone and fluorine groups. The ketone group can form hydrogen bonds and interact with nucleophiles, while the fluorine atoms can participate in halogen bonding and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropionic acid: Another fluorinated compound with similar stability and reactivity.
2,2,3,3,3-Pentafluoropropyl methyl ether: A fluorinated ether with different functional groups but similar fluorine content.
Uniqueness
3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its combination of an ethyl group and a pentafluoropropiophenone moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(3-ethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-2-7-4-3-5-8(6-7)9(17)10(12,13)11(14,15)16/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDFNRFXVNTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.